molecular formula C17H15F3N4O2 B6428441 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 2034327-73-4

3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B6428441
CAS RN: 2034327-73-4
M. Wt: 364.32 g/mol
InChI Key: UBOWATQGZCCDPY-UHFFFAOYSA-N
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Description

The compound “3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea” is a complex organic molecule that contains several functional groups including a furan ring, a pyrazole ring, a phenyl ring, and a urea group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are heterocyclic structures, which means they contain atoms other than carbon in the ring (oxygen in the case of furan and nitrogen in the case of pyrazole). The trifluoromethyl group attached to the phenyl ring would add to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the furan and pyrazole rings could potentially make the compound aromatic and relatively stable. The trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and reactivity .

Scientific Research Applications

3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea has been found to have a wide range of potential applications in scientific research. It has been used as an anti-inflammatory agent in animal models, as well as a potential therapeutic agent for a variety of conditions, such as obesity, diabetes, and cancer. It has also been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Mechanism of Action

The exact mechanism of action of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is not yet fully understood, but it is thought to act by modulating the activity of certain enzymes, such as COX-2 and 5-LOX. It is also thought to act as an antioxidant, which may be beneficial in reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models, as well as reduce levels of certain cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce levels of oxidative stress in the body, as well as modulate the activity of certain enzymes, such as COX-2 and 5-LOX.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea in laboratory experiments is its wide range of potential applications. It has been used as an anti-inflammatory agent in animal models, as well as a potential therapeutic agent for a variety of conditions. It has also been studied for its potential to modulate the activity of certain enzymes, such as COX-2 and 5-LOX.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is that it is not yet fully understood how this compound works, so it is difficult to predict how it will react in different situations. Additionally, it is not yet known whether this compound has any long-term effects on the body, so further research is needed before it can be used in clinical settings.

Future Directions

The potential applications of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea are still being explored, and there are a number of potential future directions that could be taken. One potential direction is to further investigate its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of certain enzymes, such as COX-2 and 5-LOX. Additionally, further research is needed to determine the long-term effects of this compound on the body, as well as its potential to be used as a therapeutic agent for a variety of conditions. Finally, further research is needed to determine the optimal dose and delivery method of this compound for each of its potential applications.

Synthesis Methods

3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea can be synthesized using a variety of methods. The most common method is a three-step reaction, involving the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate, followed by the reaction of the resulting ester with hydrazine hydrate, and finally the reaction of the resulting hydrazone with trifluoromethyl phenyl isocyanate. This method has been found to be a reliable and efficient way of producing this compound in high yields.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)13-3-1-4-14(9-13)23-16(25)21-6-7-24-11-12(10-22-24)15-5-2-8-26-15/h1-5,8-11H,6-7H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOWATQGZCCDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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